molecular formula C10H14ClN3 B1612234 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 71406-81-0

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No. B1612234
CAS RN: 71406-81-0
M. Wt: 211.69 g/mol
InChI Key: GRJAHNHNEFHLDM-UHFFFAOYSA-N
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Description

“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a chemical compound with the empirical formula C10H14ClN3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is 211.69 . The SMILES string representation of its structure is CN(C)c1nc(Cl)c2CCCCc2n1 . The InChI representation is 1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

“4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a solid substance . It has a molecular weight of 183.64 g/mol . It has a topological polar surface area of 51.8 Ų . It has a complexity of 164 .

Scientific Research Applications

Anticancer Applications

One of the most significant applications of derivatives related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is in the field of cancer research. A study by Sirisoma et al. (2009) identified a compound from the quinazoline class as a potent apoptosis inducer and a promising anticancer candidate, showcasing excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009). Additionally, Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including compounds structurally related to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, and evaluated them for cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for anticancer agent development (Zhang et al., 2007).

Antimalarial Activity

Beagley et al. (2002) reported on the synthesis of new ruthenocene–chloroquine analogues, including compounds structurally akin to 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine. These compounds demonstrated high efficacy against both chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite in vitro, suggesting a potential pathway for developing new antimalarial agents (Beagley et al., 2002).

Organic Synthesis and Chemical Research

The chemical versatility of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine and its derivatives is also evident in organic synthesis and chemical research. Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines, demonstrating the potential for creating diverse chemical structures for further pharmacological study (Shen et al., 2010). Moreover, the study by Qu Qing-mei (2006) focused on synthesizing 2-chloro-4-amino-6,7-dimethoxyquinazoline, showcasing the methodological advancements in the synthesis of quinazoline derivatives for various applications (Qu Qing-mei, 2006).

Safety and Hazards

The safety information available indicates that “4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine” is a combustible solid . It is classified under WGK 3 . The flash point is not applicable .

properties

IUPAC Name

4-chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJAHNHNEFHLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CCCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604647
Record name 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine

CAS RN

71406-81-0
Record name 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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